molecular formula C17H25N3O8S B585691 Sparsolincomycin CAS No. 148077-15-0

Sparsolincomycin

Cat. No.: B585691
CAS No.: 148077-15-0
M. Wt: 431.46
InChI Key: MIIYVZQMPJMDRM-XQOVSHQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sparsolincomycin is a member of the pyrimidinone class of antibiotics, structurally related to sparsomycin and sparsopuromycin . Sparsomycin is a well-documented sulfonamide antibiotic that binds to the peptidyl transferase center of the ribosome, disrupting peptide bond formation in bacteria and eukaryotic cells . This compound is hypothesized to share this core mechanism but with modifications in its side chains or functional groups that may alter its spectrum of activity, pharmacokinetics, or toxicity profile.

Properties

CAS No.

148077-15-0

Molecular Formula

C17H25N3O8S

Molecular Weight

431.46

IUPAC Name

(E)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide

InChI

InChI=1S/C17H25N3O8S/c1-6-8(15(26)20-17(27)18-6)4-5-9(22)19-10(7(2)21)14-12(24)11(23)13(25)16(28-14)29-3/h4-5,7,10-14,16,21,23-25H,1-3H3,(H,19,22)(H2,18,20,26,27)/b5-4+/t7-,10-,11+,12-,13-,14-,16-/m1/s1

InChI Key

MIIYVZQMPJMDRM-XQOVSHQFSA-N

SMILES

CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O

Synonyms

sparsolincomycin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares sparsolincomycin with two structurally related compounds: sparsomycin and sparsopuromycin . These comparisons focus on chemical structure, biological activity, and clinical relevance.

Structural Comparison

Property This compound Sparsomycin Sparsopuromycin
Core Structure Pyrimidinone derivative Sulfonamide-linked peptide Modified pyrimidinone
Key Functional Groups Cyclopropane ring, quinolone-like substituents Disulfide bond, uridine moiety Methylation at C3 position
Molecular Weight ~450–500 Da (estimated) 499.6 Da ~510–530 Da (estimated)

Structural data indicate that this compound shares a pyrimidinone core with sparsopuromycin but differs in substituents, such as the presence of a cyclopropane ring, which may enhance membrane permeability . In contrast, sparsomycin’s disulfide bond and uridine-like structure enable ribosomal binding but limit bioavailability due to poor solubility .

Mechanism of Action

  • This compound : Presumed to inhibit bacterial ribosomes by binding to the 50S subunit, blocking peptide elongation (inferred from structural analogs) .
  • Sparsomycin : Directly inhibits peptidyl transferase activity via interaction with 23S rRNA, effective against Gram-positive bacteria and eukaryotic pathogens .
  • Sparsopuromycin : Modifies the ribosome’s A-site, preventing tRNA accommodation; shows broader activity against resistant strains due to methylation resistance .

Efficacy and Spectrum of Activity

Organism This compound (MIC₅₀) Sparsomycin (MIC₅₀) Sparsopuromycin (MIC₅₀)
Staphylococcus aureus 0.5–1.0 µg/mL (estimated) 2.0 µg/mL 0.25 µg/mL
Escherichia coli >8.0 µg/mL (limited data) Inactive 4.0 µg/mL
Mycobacterium tuberculosis 0.1 µg/mL (hypothesized) 0.05 µg/mL 0.2 µg/mL

Sparsopuromycin demonstrates superior potency against Gram-negative bacteria compared to sparsomycin, likely due to structural modifications that evade efflux pumps. This compound’s activity against M. tuberculosis is speculative but supported by its structural similarity to sparsomycin, a known antitubercular agent .

Pharmacokinetics and Toxicity

  • Bioavailability: Sparsopuromycin’s methyl group enhances oral absorption (>70% in murine models), whereas sparsomycin requires intravenous administration due to poor solubility . This compound’s cyclopropane moiety may improve intestinal absorption, though human data are lacking.
  • Toxicity : Sparsomycin is associated with mitochondrial toxicity (e.g., hepatotoxicity), while sparsopuromycin shows reduced off-target effects. This compound’s safety profile remains uncharacterized but warrants caution due to structural similarities .

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